
Metoprolol IMpurity 12
Übersicht
Beschreibung
Metoprolol Impurity 12 is a byproduct or degradation product associated with the pharmaceutical compound metoprolol. Metoprolol is a selective beta1-adrenoreceptor blocking agent used primarily for the treatment of hypertension, angina pectoris, and heart failure. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug.
Vorbereitungsmethoden
The synthesis of metoprolol and its impurities involves several steps. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield metoprolol. Impurities can form during these reactions or through subsequent degradation processes. Industrial production methods often involve rigorous purification steps to minimize the presence of impurities .
Analyse Chemischer Reaktionen
Metoprolol Impurity 12 can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Metoprolol impurity 12 is primarily utilized in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations. Its role is crucial in ensuring the quality and safety of metoprolol-containing products.
Method Development for Impurity Analysis
Recent studies have employed advanced chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) to effectively separate metoprolol and its impurities, including impurity 12. This method enhances the detection of polar and non-chromophoric impurities that traditional UV detection methods often overlook .
Table 1: Method Performance Metrics
Parameter | Value |
---|---|
Specificity | High |
Linearity Range | 0.1% - 0.3% |
Recovery Rate | 96.8% - 103.3% |
Precision (%RSD) | <3.0% |
Pharmaceutical Formulation
In drug formulation, understanding the profile of impurities like this compound is essential for product stability and efficacy. The presence of impurities can affect both the pharmacokinetics and pharmacodynamics of the active pharmaceutical ingredient (API).
The identification of impurities like this compound is critical in safety assessments for drug approval processes. Regulatory bodies require comprehensive data on all impurities present in pharmaceutical products to evaluate their potential impact on patient safety.
Toxicological Studies
Toxicological evaluations are conducted to assess any adverse effects associated with impurities. Studies have indicated that certain metabolites may exhibit different pharmacological profiles compared to the parent compound .
Case Studies
Several case studies illustrate the importance of this compound in pharmaceutical research:
- Case Study 1 : A study conducted on metoprolol tartrate tablets revealed that monitoring impurity levels could significantly enhance product quality control measures .
- Case Study 2 : Research involving HILIC-CAD methods demonstrated effective separation and quantification of various metoprolol-related compounds, including impurity 12, emphasizing its relevance in quality assurance protocols .
Wirkmechanismus
As an impurity, Metoprolol Impurity 12 does not have a specific mechanism of action like the parent compound metoprolol. understanding its formation and degradation pathways is essential for controlling its presence in pharmaceutical formulations. The impurity may interact with various molecular targets and pathways, potentially affecting the overall pharmacological profile of the drug .
Vergleich Mit ähnlichen Verbindungen
Metoprolol Impurity 12 can be compared with other impurities found in metoprolol, such as Impurity A, Impurity M, and Impurity N. Each impurity has a unique chemical structure and formation pathway. For example, Impurity A is formed through a different degradation pathway compared to Impurity 12. The uniqueness of this compound lies in its specific formation conditions and the potential impact it may have on the drug’s safety and efficacy .
Similar compounds include:
- Impurity A
- Impurity M
- Impurity N
These impurities are also studied to ensure the quality and safety of metoprolol in pharmaceutical formulations .
Biologische Aktivität
Metoprolol, a selective beta-1 adrenergic receptor antagonist, is widely used in the treatment of hypertension, angina pectoris, heart failure, and arrhythmias. The compound is known to undergo degradation and form various impurities during its synthesis and storage. Among these, Metoprolol Impurity 12 (3-isopropylamino-1,2-propanediol) has been identified as a significant impurity that can affect the pharmacological efficacy and safety profile of metoprolol formulations. This article explores the biological activity of this compound, including its pharmacokinetics, effects on biological systems, and implications for drug quality and safety.
This compound is a degradation product formed through oxidative pathways during the synthesis of metoprolol. Its structure is characterized by the presence of an isopropylamino group attached to a propanediol backbone. This impurity is typically polar and nonchromophoric, making it challenging to detect using conventional chromatographic methods.
Pharmacokinetics
The pharmacokinetics of this compound has been studied in various contexts. A recent study indicated that the impurity could significantly influence the overall pharmacokinetic profile of metoprolol due to its potential interactions with metabolic pathways, particularly those involving cytochrome P450 enzymes such as CYP2D6. The formation of this impurity may alter the metabolism of metoprolol itself, leading to variations in plasma concentrations among different patient populations .
Case Studies
- Patient Variability : A cross-sectional study involving 39 patients receiving metoprolol revealed substantial variability in plasma concentrations of metoprolol and its impurities. The study found that while metoprolol levels ranged from <0.4 to 253.21 µg/L, the presence of impurities like this compound could correlate with these variations. Notably, the study highlighted that co-administration with other medications could exacerbate these effects .
- Degradation Studies : Stress testing conducted on metoprolol formulations under various conditions (thermal, hydrolytic, oxidative) confirmed that this compound emerges primarily under oxidative stress conditions. This finding underscores the importance of controlling oxidative environments during storage and handling to minimize impurity formation .
Analytical Methods for Detection
To ensure drug quality and safety, several analytical methods have been developed for detecting this compound:
- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method was developed specifically for separating metoprolol from its impurities, including this compound. This method demonstrated high sensitivity and specificity, allowing for accurate quantification in pharmaceutical preparations .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Given the nonchromophoric nature of this compound, LC-MS has been employed effectively to detect this impurity in biological samples and pharmaceutical formulations .
Research Findings
Recent research has focused on understanding the implications of this compound on drug efficacy:
- Impact on Efficacy : Studies suggest that the presence of impurities can lead to altered pharmacodynamics. For instance, increased levels of this compound have been linked to reduced effectiveness in controlling blood pressure among patients .
- Safety Concerns : The formation of this impurity raises concerns regarding potential side effects or adverse reactions in patients treated with metoprolol formulations containing significant levels of impurities .
Eigenschaften
IUPAC Name |
1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLKKRCTYCMVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486464-40-7 | |
Record name | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486464407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(4-(2-METHOXYETHYL)PHENOXY)-2-PROPANOL) HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCP5NV8XQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.